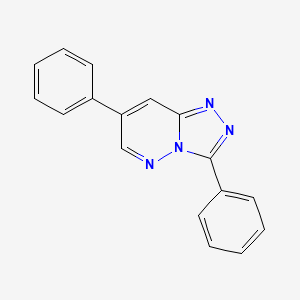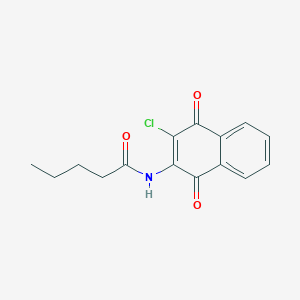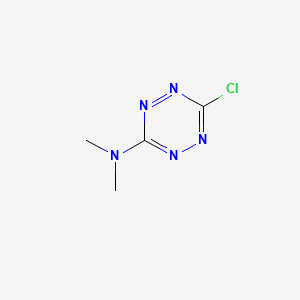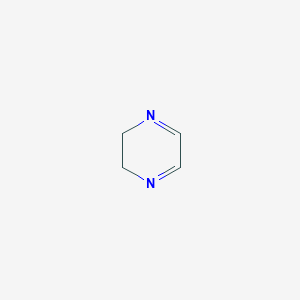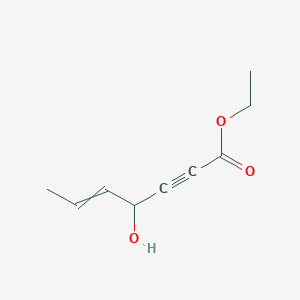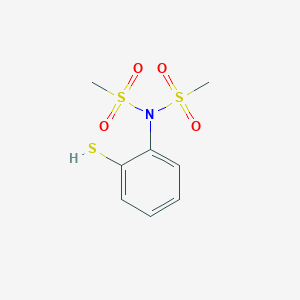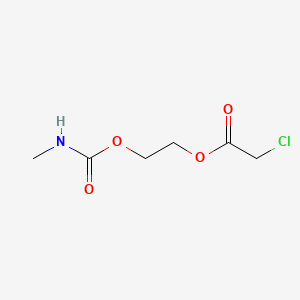
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate is an organic compound with the molecular formula C6H10ClNO4. It is a derivative of chloroacetic acid and is used in various chemical synthesis processes. This compound is known for its reactivity and versatility in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate can be synthesized through the reaction of ethyl chloroacetate with methyl isocyanate in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Hydrolysis: Carboxylic acids and alcohols.
Oxidation and Reduction: Oxidized or reduced derivatives depending on the reagents used
Scientific Research Applications
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Methylcarbamoyloxy)ethyl 2-chloroacetate involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution, hydrolysis, and other organic reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl chloroacetate
- Methyl chloroacetate
- Ethyl bromoacetate
- Methyl bromoacetate
Uniqueness
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate is unique due to its specific functional groups, which confer distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a broader range of applications and can be used in more diverse chemical reactions .
Properties
CAS No. |
105469-20-3 |
|---|---|
Molecular Formula |
C6H10ClNO4 |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
2-(methylcarbamoyloxy)ethyl 2-chloroacetate |
InChI |
InChI=1S/C6H10ClNO4/c1-8-6(10)12-3-2-11-5(9)4-7/h2-4H2,1H3,(H,8,10) |
InChI Key |
AHFZBIIOAPPROI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCCOC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


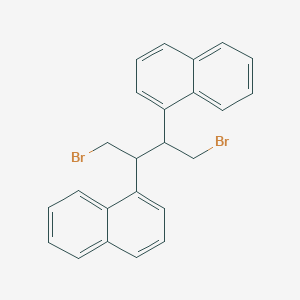
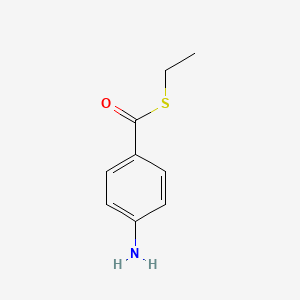


![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
